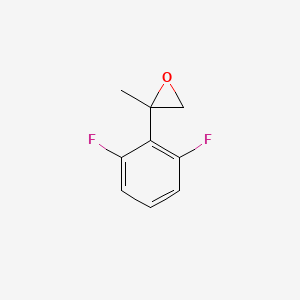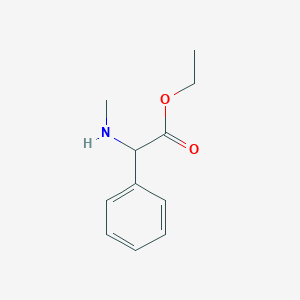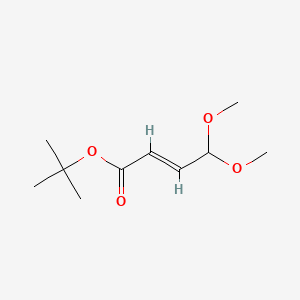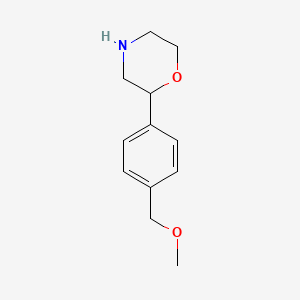
2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid is a chemical compound with the molecular formula C8H6BrClO2 It is a derivative of acetic acid, where the hydrogen atoms are substituted by a bromine and a chlorine atom on the phenyl ring, and an oxo group on the acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid typically involves the halogenation of a phenylacetic acid derivative. One common method is the bromination and chlorination of phenylacetic acid using bromine and chlorine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, while the phenyl ring can undergo oxidation to form quinones.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form dihalogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions are typically carried out in polar solvents like water or ethanol at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride, are used under controlled conditions.
Addition Reactions: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HBr, HCl) are used in non-polar solvents like dichloromethane or carbon tetrachloride.
Major Products Formed
Substitution Reactions: Products include phenylacetic acid derivatives with different substituents on the phenyl ring.
Oxidation and Reduction Reactions: Products include hydroxy derivatives and quinones.
Addition Reactions: Products include dihalogenated phenylacetic acid derivatives.
科学的研究の応用
2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as those involved in metabolic pathways or signal transduction. The presence of halogen atoms on the phenyl ring enhances its binding affinity to target proteins, leading to inhibition of their activity. Additionally, the oxo group can participate in hydrogen bonding with active site residues, further stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
2-(3-Bromo-4-chlorophenyl)acetic acid: Similar structure but lacks the oxo group.
2-(3-Bromo-4-chlorophenyl)tetrahydro-2H-pyran-3-carboxylic acid: Contains a tetrahydropyran ring instead of the acetic acid moiety.
4-Bromo-2-chlorophenol: Similar halogenation pattern but lacks the acetic acid moiety.
Uniqueness
2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid is unique due to the presence of both halogen atoms and the oxo group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry, making it a valuable compound for further study and development.
特性
分子式 |
C8H4BrClO3 |
|---|---|
分子量 |
263.47 g/mol |
IUPAC名 |
2-(3-bromo-4-chlorophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H4BrClO3/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3H,(H,12,13) |
InChIキー |
GWCXWXGSYDOEIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)C(=O)O)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)


![5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13586345.png)






![2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13586414.png)



